An In-depth Technical Guide to (2S,3R)-Octane-2,3-diol: Properties, Synthesis, and Applications
An In-depth Technical Guide to (2S,3R)-Octane-2,3-diol: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of (2S,3R)-octane-2,3-diol, a chiral vicinal diol of significant interest in synthetic and medicinal chemistry. We will delve into its core physical and chemical properties, provide validated experimental protocols for its synthesis and analysis, and explore its applications, particularly within the realm of drug discovery and development. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile chiral building block.
Introduction: The Significance of Stereochemistry in (2S,3R)-Octane-2,3-diol
(2S,3R)-Octane-2,3-diol is an organic compound featuring an eight-carbon chain with two hydroxyl (-OH) groups located on adjacent carbons (C2 and C3). Its defining characteristic is its specific stereochemistry. As a vicinal diol (or glycol), it possesses two stereogenic centers at C2 and C3. The designation (2S,3R) specifies the absolute configuration at these centers, making it a distinct stereoisomer.
The precise three-dimensional arrangement of atoms in chiral molecules is critical in drug development and materials science, as different stereoisomers can exhibit vastly different biological activities and physical properties.[1] Chiral diols like (2S,3R)-octane-2,3-diol are valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as starting materials for the synthesis of complex, enantiomerically pure molecules.[2][3] Understanding the unique properties conferred by its (2S,3R) configuration is paramount for its effective application.
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are fundamental to its identification, purification, and application. The data presented here are computationally derived and aggregated from chemical databases, providing a baseline for laboratory work.
Structural and Physical Properties
The structural identity and key physical properties of (2S,3R)-octane-2,3-diol are summarized below. These values are crucial for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Reference |
| IUPAC Name | (2S,3R)-octane-2,3-diol | [4] |
| CAS Number | 66007-44-1 | [4] |
| Molecular Formula | C₈H₁₈O₂ | [4] |
| Molecular Weight | 146.23 g/mol | [4] |
| Exact Mass | 146.130679813 Da | [4] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Topological Polar Surface Area | 40.5 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [5][6] |
| Hydrogen Bond Acceptor Count | 2 | [5][6] |
| Rotatable Bond Count | 5 | [5][6] |
| Complexity | 73.7 | [5][7] |
| XLogP3-AA (LogP) | 1.7 | [5][7] |
Spectroscopic Characterization
Spectroscopic data is indispensable for confirming the structure and purity of a synthesized compound. While a dedicated experimental spectrum for this specific isomer is not publicly available, the expected characteristics can be inferred from the functional groups present.
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Infrared (IR) Spectroscopy : The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the hydroxyl groups.[8] A peak in the 1050-1150 cm⁻¹ range corresponding to C-O stretching is also anticipated.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum would be complex due to the chiral centers. One would expect to see signals for the two protons attached to the carbons bearing the hydroxyl groups (CH-OH) in the 3.5-4.0 ppm region. The methyl group at C1 would appear as a doublet around 1.2 ppm, while the terminal methyl group of the pentyl chain would be a triplet around 0.9 ppm. The various methylene (-CH₂-) groups would present as complex multiplets in the 1.3-1.6 ppm range.
-
¹³C NMR : Signals for the two carbons attached to the hydroxyl groups (C2 and C3) would be expected in the 65-75 ppm region. The remaining aliphatic carbons would appear in the 10-40 ppm range.
-
-
Mass Spectrometry (MS) : In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 146. Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons.[4]
Chemical Properties and Reactivity
The chemical behavior of (2S,3R)-octane-2,3-diol is dominated by the reactivity of its vicinal diol functional group. These two adjacent hydroxyl groups enable a range of specific and synthetically useful transformations.
Key Reactions of Vicinal Diols
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Oxidative Cleavage : A hallmark reaction of vicinal diols is the cleavage of the carbon-carbon bond between the two hydroxyl groups. Reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) are highly effective for this transformation, yielding two carbonyl compounds—in this case, acetaldehyde and hexanal.[9] This reaction is often used as a diagnostic test and a synthetic tool.
-
Oxidation to α-Hydroxy Ketones : Selective oxidation of one of the secondary hydroxyl groups without C-C bond cleavage can yield an α-hydroxy ketone. This can be achieved using specific catalytic systems, such as those based on manganese with hydrogen peroxide.[10]
-
Protection Chemistry : The two hydroxyl groups can be simultaneously protected by reacting the diol with an aldehyde or ketone (e.g., acetone or benzaldehyde) under acidic conditions to form a cyclic acetal (an acetonide or benzylidene acetal, respectively).[11] This strategy is fundamental in multi-step synthesis to mask the reactivity of the diol while other parts of the molecule are modified.
-
Pinacol Rearrangement : When treated with a strong acid, vicinal diols can undergo a dehydration and rearrangement reaction to form a ketone, known as the pinacol rearrangement.[12]
-
Esterification and Etherification : Like simple alcohols, the hydroxyl groups can undergo esterification with carboxylic acids or their derivatives and etherification with alkyl halides. The regioselectivity of these reactions can sometimes be controlled by steric or electronic factors.[13]
The following diagram illustrates some of the core reactions of a vicinal diol.
Caption: Key synthetic transformations of (2S,3R)-Octane-2,3-diol.
Experimental Protocols: Synthesis and Analysis
The controlled synthesis of a single stereoisomer like (2S,3R)-octane-2,3-diol is a significant challenge that showcases the power of modern asymmetric synthesis.
Protocol: Asymmetric Synthesis via Sharpless Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a Nobel Prize-winning reaction that provides reliable, enantioselective access to vicinal diols from alkenes.[14][15] To synthesize (2S,3R)-octane-2,3-diol, the starting material would be (E)-2-octene. The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation. AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used to produce the (S,R) diol from an (E)-alkene.[14][16]
Objective: To synthesize (2S,3R)-octane-2,3-diol from (E)-2-octene with high enantioselectivity.
Materials:
-
(E)-2-octene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v). Cool the mixture to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent based on the alkene). Stir until most of the solids have dissolved.
-
Substrate Addition: Add (E)-2-octene (1 equivalent) to the stirring mixture. The reaction is often characterized by a color change from orange/red to a dark green/brown.
-
Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene). Remove the ice bath and allow the mixture to warm to room temperature, stirring for at least 1 hour. A color change to a lighter yellow or orange indicates successful quenching of the osmate esters.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure (2S,3R)-octane-2,3-diol.
Rationale for Choices:
-
AD-mix-β: This pre-packaged reagent conveniently contains the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), a re-oxidant (K₃Fe(CN)₆), and base (K₂CO₃), simplifying the procedure.[16]
-
t-BuOH/H₂O Solvent System: This biphasic system is standard for Sharpless dihydroxylations, providing appropriate solubility for both the organic substrate and the inorganic salts.
-
Methanesulfonamide: This additive can accelerate the hydrolysis of the intermediate osmate ester, leading to faster turnover of the osmium catalyst, especially for less reactive alkenes.[14]
-
Sodium Sulfite Quench: This reducing agent safely quenches the reaction by reducing any remaining osmium(VIII) and osmate esters to lower, less toxic oxidation states.
Synthetic Workflow Diagram
The following diagram outlines the key stages from starting material to purified product in the synthesis of (2S,3R)-octane-2,3-diol.
Caption: Workflow for the synthesis of (2S,3R)-Octane-2,3-diol.
Applications in Research and Drug Development
The value of (2S,3R)-octane-2,3-diol lies in its utility as a chiral building block. Enantiomerically pure compounds are essential in the pharmaceutical industry because the biological effects of a drug are often specific to one stereoisomer.
-
Chiral Pool Synthesis: This diol can serve as a starting material in the "chiral pool," providing a pre-defined stereochemical scaffold from which more complex molecules can be built. This approach significantly reduces the synthetic steps required to achieve the target molecule's desired stereochemistry.[17]
-
Chiral Ligands and Auxiliaries: Chiral diols are precursors to a wide variety of chiral ligands used in transition-metal-catalyzed asymmetric reactions.[2][18] They can also be used as chiral auxiliaries, where they are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed.
-
Intermediates for Natural Products: Many biologically active natural products contain vicinal diol or related functionalities. Synthetically prepared diols like (2S,3R)-octane-2,3-diol are crucial intermediates in the total synthesis of these complex targets.[17]
Conclusion
(2S,3R)-Octane-2,3-diol is a valuable chiral molecule whose utility is derived directly from its well-defined stereochemistry. Its physical properties make it amenable to standard organic chemistry techniques, while the reactivity of its vicinal diol moiety opens a gateway to a wide array of synthetic transformations. The ability to reliably synthesize this compound in high enantiomeric purity using established methods like the Sharpless Asymmetric Dihydroxylation ensures its continued importance as a building block for academic research, process development, and the discovery of new therapeutics.
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